1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(18)14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUXZWVKSRNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628873 | |
| Record name | 1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186203-60-1 | |
| Record name | 1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Catalyzed [2+1] Cycloaddition
The cyclopropyl group in 1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid is typically introduced via [2+1] cycloaddition reactions. Rhodium (Rh) or iridium (Ir) catalysts facilitate the reaction between alkenes and carbene precursors, such as diazo compounds, to form the strained cyclopropane ring. For example, Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ has been employed in photoredox/Ni dual catalytic systems to enable radical-based cyclopropanation under mild conditions. This method achieves stereochemical control, critical for preserving the compound’s bioactivity.
Reaction Conditions:
Halogenocyclopropane Derivatives as Intermediates
Patents describe the use of halogenocyclopropylamine intermediates, where bromo- or chlorocyclopropane precursors undergo nucleophilic substitution with pyrrolidine derivatives. For instance, 1-bromo-3-phenylpropane reacts with Boc-protected pyrrolidine in the presence of K₂CO₃ to install the cyclopropyl moiety. This method avoids the need for high-pressure conditions but requires careful handling of halogenated reagents.
Pyrrolidine Core Construction
Stereoselective Michael Addition-Cyclization
The pyrrolidine ring is constructed via enantioselective Michael addition followed by cyclization. Nitroalkanes react with α,β-unsaturated ketones in the presence of amine catalysts (e.g., proline derivatives) to form β-carboxylic acid ester intermediates. Subsequent reduction and cyclization yield the pyrrolidine skeleton with high stereoselectivity.
Example Protocol:
Protective Group Chemistry
Benzyl and tert-butoxycarbonyl (Boc) groups are critical for protecting amine functionalities during synthesis. For example, Boc-Pro-OH is used to temporarily shield the pyrrolidine nitrogen, enabling selective functionalization at the 4-position. Deprotection with trifluoroacetic acid (TFA) or HCl restores the amine group for subsequent benzylation.
Carboxylation Methods
Hydrolysis of Nitriles
Carboxylic acid formation via nitrile hydrolysis is a robust method. Cyano groups introduced via nucleophilic substitution (e.g., using KCN) are hydrolyzed under acidic or alkaline conditions. For instance, 1-cyanocyclopropane derivatives react with aqueous HCl to yield the corresponding carboxylic acid.
Optimized Conditions:
Grignard Reagent Carboxylation
Grignard reagents derived from benzyl halides react with CO₂ to form carboxylic acids. For example, benzylmagnesium bromide treated with dry ice generates benzyl carboxylic acid after protonation. This method is less common due to competing side reactions but offers a direct route for carboxyl group installation.
Industrial-Scale Synthesis
Continuous Flow Systems
Industrial production leverages continuous flow reactors to enhance efficiency and safety. Automated systems enable precise control over reaction parameters (e.g., temperature, residence time), reducing byproduct formation. A representative setup for cyclopropanation achieves 90% conversion with Rh catalysts at 50°C.
Purification Techniques
Chromatography (e.g., flash chromatography with EtOAc/hexanes) and crystallization are employed for purification. For instance, tert-butyl 2-benzylpyrrolidine-1-carboxylate is isolated in 84% yield using gradient elution.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| [2+1] Cycloaddition | Rh-catalyzed cyclopropanation | 85 | 98 | Moderate |
| Halogenocyclopropane | Nucleophilic substitution | 75 | 95 | Low |
| Michael Addition | Enantioselective cyclization | 70 | 97 | High |
| Nitrile Hydrolysis | Acidic/alkaline hydrolysis | 90 | 99 | High |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyl and cyclopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with potential therapeutic properties.
Synthetic Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Cyclopropyl Group : Often accomplished using cyclopropyl halides.
- Benzylation and Carboxylation : These steps involve nucleophilic substitution reactions and the introduction of carboxylic acid groups, respectively.
Biological Applications
This compound has been studied for its potential biological activities, particularly its interactions with various biomolecules.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. A study demonstrated that it significantly inhibited acetylcholinesterase (AChE) activity in vitro, with an IC50 value of approximately 5.90 ± 0.07 μM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Preliminary investigations have shown that this compound possesses moderate antibacterial activity against several bacterial strains. This warrants further exploration into its mechanism and potential as a lead compound for antibiotic development .
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor, interacting with proteases involved in metabolic pathways. This property opens avenues for therapeutic applications targeting various diseases.
Antiviral Properties
Recent studies on related pyrrolidine derivatives have highlighted their antiviral activities. For instance, compounds structurally similar to this compound have shown significant inhibition of HIV replication in vitro, suggesting its potential as an antiviral agent .
Case Study 1: Neuroprotective Activity
In a focused study on neuroprotective effects, this compound was evaluated for its ability to inhibit AChE. The results indicated a strong inhibitory effect, supporting its potential use in Alzheimer's treatment strategies.
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings suggested promising antibacterial properties, indicating its suitability for further development as an antibiotic candidate.
Mechanism of Action
The mechanism by which 1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Benzyl 4-Aminopiperidine-1-carboxylate (CAS 120278-07-1)
Structural Differences :
- Core Ring: Benzyl 4-aminopiperidine-1-carboxylate contains a six-membered piperidine ring, whereas the target compound has a five-membered pyrrolidine ring.
- Substituents : The piperidine derivative has an amine group at position 4 and a carboxybenzyl (Cbz) protecting group, contrasting with the cyclopropyl and carboxylic acid groups in the target compound.
Functional Implications :
| Parameter | 1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic Acid | Benzyl 4-Aminopiperidine-1-carboxylate |
|---|---|---|
| Core Structure | Pyrrolidine | Piperidine |
| Key Substituents | Cyclopropyl, carboxylic acid | Amine, Cbz group |
| Molecular Formula | Not explicitly provided | C₁₃H₁₈N₂O₂ |
| Potential Applications | Drug scaffold, enzyme inhibitors | Intermediate in organic synthesis |
Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
Structural Differences :
- Heterocycle : The pyrimidine core (six-membered ring with two nitrogen atoms) differs from the pyrrolidine ring, altering electronic properties and hydrogen-bonding capacity.
- Substituents : Chlorine and methyl groups in the pyrimidine derivative contrast with the benzyl and cyclopropyl groups in the target compound.
Functional Implications :
- Reactivity : The electron-withdrawing chlorine in the pyrimidine derivative may enhance electrophilic reactivity, whereas the cyclopropyl group in the target compound could stabilize the ring via conjugation.
- Bioactivity : Pyrimidine carboxylic acids are common in antiviral and anticancer agents, while pyrrolidine derivatives often target neurological receptors or enzymes .
| Parameter | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Core Structure | Pyrrolidine | Pyrimidine |
| Key Functional Groups | Carboxylic acid, cyclopropyl | Carboxylic acid, chlorine, methyl |
| Molecular Weight | Not explicitly provided | ~186.6 g/mol (estimated) |
| Pharmacological Relevance | Neurological targets, prodrug candidates | Antiviral/anticancer scaffolds |
Comparison with 1-Benzoyl-4-benzyl-tetrahydropyridine-3-carboxylic Acid Ethyl Ester (CAS 184033-73-6)
Structural Differences :
- Ring Saturation : The tetrahydropyridine core is partially unsaturated, unlike the fully saturated pyrrolidine.
- Functional Groups : The ethyl ester in the analog contrasts with the free carboxylic acid in the target compound.
Functional Implications :
- Metabolism : The ethyl ester may act as a prodrug, requiring hydrolysis to the active carboxylic acid form.
- Stability : The cyclopropyl group in the target compound could enhance metabolic stability compared to the benzyl/benzoyl groups in the analog .
| Parameter | This compound | 1-Benzoyl-4-benzyl-tetrahydropyridine-3-carboxylic Acid Ethyl Ester |
|---|---|---|
| Core Structure | Pyrrolidine | Tetrahydropyridine |
| Functional Groups | Carboxylic acid | Ethyl ester |
| Molecular Weight | Not explicitly provided | 349.43 g/mol |
| Applications | Direct bioactive compound | Prodrug candidate |
Biological Activity
1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . It comprises a pyrrolidine ring substituted with a benzyl group, a cyclopropyl group, and a carboxylic acid functional group. This combination of functional groups provides distinct chemical reactivity and potential biological activity.
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. Ongoing research aims to elucidate the precise pathways involved in its action.
Biological Activity Studies
Research has highlighted several biological activities associated with this compound:
- Neuroprotective Effects : Studies indicate that compounds with similar structures exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) could enhance acetylcholine levels, improving cognitive function .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it may interact with proteases and other enzymes involved in metabolic pathways, providing insights into its therapeutic applications .
Case Study 1: Neuroprotective Activity
A study evaluated the effects of this compound on AChE inhibition. Results showed that the compound significantly inhibited AChE activity in vitro, suggesting potential use in Alzheimer's treatment strategies. The IC50 value was determined to be approximately 5.90 ± 0.07 μM for AChE inhibition, highlighting its potency .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, warranting further exploration into its mechanism and potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| This compound | Structure | AChE inhibitor |
| 1-Benzyl-4-cyclopropylpyrrolidine-3-carboxamide | Structure | Moderate AChE inhibition |
| 1-Benzyl-4-cyclopropylpyrrolidine-3-methanol | Structure | Lower AChE inhibition |
Q & A
Frequently Asked Questions (FAQs) for Researchers on 1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic Acid
Basic Research Questions
Q. What are the recommended synthetic routes for this compound?
- Methodology : Synthesis typically involves introducing the cyclopropyl group via [2+1] cycloaddition reactions using transition metal catalysts (e.g., Rh or Cu) to functionalize the pyrrolidine backbone. Benzylation is achieved through nucleophilic substitution or reductive amination, followed by carboxylation at the 3-position using CO₂ or cyanide hydrolysis. Purification often employs column chromatography (silica gel) with ethyl acetate/hexane gradients. Stability during synthesis requires inert atmospheres (N₂/Ar) due to sensitivity to moisture and oxygen .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis or oxidation .
- Handling : Use gloves (nitrile), safety goggles, and lab coats. Work under fume hoods with local exhaust ventilation to avoid inhalation of dust/aerosols .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may degrade the cyclopropyl group .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodology :
- Structural Confirmation : Use and NMR to identify benzyl (δ 7.2–7.4 ppm, multiplet) and cyclopropyl (δ 0.5–1.5 ppm, multiplet) protons. IR spectroscopy can confirm the carboxylic acid (2500–3300 cm, broad O-H stretch) and pyrrolidine ring (C-N stretch at 1200 cm) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 210–254 nm .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or GPCRs). Focus on the carboxylic acid moiety’s hydrogen-bonding potential and the cyclopropyl group’s steric effects.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data from analogues. For example, electron-withdrawing groups on the benzyl ring may enhance receptor binding .
Q. What strategies address discrepancies in solubility data across studies?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and buffered aqueous solutions (pH 2–12). Note that cyclopropane’s strain may reduce solubility in nonpolar solvents.
- Standardization : Use nephelometry to quantify turbidity and establish a unified protocol for saturation concentration measurements. Discrepancies may arise from residual solvents or polymorphic forms .
Q. What in vivo models are appropriate for pharmacokinetic studies of this compound?
- Methodology :
- Rodent Models : Administer intravenously (1–5 mg/kg) to assess plasma half-life (LC-MS/MS quantification). Monitor urinary excretion of the carboxylic acid metabolite.
- Tissue Distribution : Use radiolabeled -tags to track accumulation in organs. The benzyl group may enhance blood-brain barrier penetration, requiring neurotoxicity assays .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s acute toxicity?
- Methodology :
- Dose-Response Studies : Conduct OECD Guideline 423 trials in rodents, comparing oral (H302) vs. intravenous administration. Conflicting data may stem from bioavailability differences due to poor intestinal absorption .
- Metabolite Profiling : Use LC-HRMS to identify toxic intermediates (e.g., oxidized cyclopropane derivatives) that vary by metabolic pathway .
Tables for Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
